molecular formula C5H3ClFN B1582542 2-Chloro-6-fluoropyridine CAS No. 20885-12-5

2-Chloro-6-fluoropyridine

Cat. No. B1582542
CAS RN: 20885-12-5
M. Wt: 131.53 g/mol
InChI Key: LXOHKRGLGLETIJ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoropyridine is a chemical compound with the molecular formula C5H3ClFN . It has an average mass of 131.535 Da and a monoisotopic mass of 130.993805 Da .


Synthesis Analysis

A recent study demonstrated that a range of substituted pyridines reacted with fluorine diluted with nitrogen giving 2-fluoropyridine derivatives in acceptable yields . Thus, 2-chloropyridine gave mostly 2-chloro-6-fluoropyridine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoropyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The second and sixth positions of the ring are substituted by a chlorine atom and a fluorine atom respectively .


Physical And Chemical Properties Analysis

2-Chloro-6-fluoropyridine is a solid at 20 degrees Celsius . It has a melting point of 31.0 to 35.0 °C . It is soluble in methanol .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : 2-Chloro-6-fluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
    • Method : The synthesis of fluoropyridines involves various methods including the Balts-Schiemann reaction . This reaction is used to create novel quinolone compounds applied as S-nitrosoglutathione reductase (GSNOR) inhibitors .
    • Results : The synthesis results in the creation of fluoropyridines with interesting and unusual physical, chemical, and biological properties .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : 2-Chloro-6-fluoropyridine is used as an important intermediate in pharmaceuticals .
    • Method : The specific methods of application or experimental procedures in the pharmaceutical industry are not provided .
    • Results : The outcomes of using 2-Chloro-6-fluoropyridine as a pharmaceutical intermediate are not specified .
  • Epilepsy Medicine

    • Field : Medicine
    • Application : 2-Chloro-6-fluoropyridine is used in the synthesis of 5-Amino-2-fluoropyridine, which is used as an epilepsy medicine .
    • Method : The synthesis involves a nucleophilic substitution that proceeds highly regioselectively in the second position of pyridine .
    • Results : The synthesis results in the creation of 5-Amino-2-fluoropyridine, which is used as an epilepsy medicine .
  • Pesticide Intermediate

    • Field : Agriculture
    • Application : 2-Chloro-6-fluoropyridine is used as a pesticide intermediate . It can be used to synthesize various insecticides and herbicides for the control and protection of farmland and horticultural crops .
    • Method : The synthesis of pesticides involves the fluorination and chlorination of pyridine .
    • Results : The synthesis results in the creation of various insecticides and herbicides .
  • Synthesis of 4-Fluorocytisine

    • Field : Organic Chemistry
    • Application : 2-Chloro-6-fluoropyridine is used in the synthesis of 4-fluorocytisine . This compound is synthesized by the Balts-Schiemann reaction .
    • Method : The synthesis involves a reaction from 2-chloro-4-fluoropyridine .
    • Results : The synthesis results in the creation of 4-fluorocytisine .
  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : 2-Chloro-6-fluoropyridine is used in the synthesis of trifluoromethylpyridines . These compounds are used in the agrochemical and pharmaceutical industries .
    • Method : The synthesis involves a range of substituted pyridines reacting with fluorine diluted with nitrogen .
    • Results : The synthesis results in the creation of trifluoromethylpyridines . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Safety And Hazards

2-Chloro-6-fluoropyridine is harmful if swallowed, in contact with skin or if inhaled . It is advised to keep away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place .

Future Directions

Fluoropyridines, including 2-Chloro-6-fluoropyridine, present a special interest as potential imaging agents for various biological applications . The introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .

Relevant Papers The recent literature data published since 2009 for 2012 as till 2009 four reviews on this field have been published . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

properties

IUPAC Name

2-chloro-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOHKRGLGLETIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348648
Record name 2-chloro-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoropyridine

CAS RN

20885-12-5
Record name 2-chloro-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
C Cochon, T Corre, S Celerier, S Brunet - Applied Catalysis A: General, 2012 - Elsevier
… , 4-fluoropyridine, 2,6-difluoropyridine, 2-fluoro-3-chloropyridine, 2-fluoro-5-trifluoromethylpyridine, 2-fluoro-6-methylpyridine, 4-ethyl-6-fluoropyridine, 2-chloro-6-fluoropyridine, 2-bromo…
Number of citations: 8 www.sciencedirect.com
CW Hall - 1997 - etheses.dur.ac.uk
The research described in this thesis may be divided into five areas:1, Direct reduction methods involving reactions of pentafluoropyridine with metal hydrides were investigated in order …
Number of citations: 6 etheses.dur.ac.uk
S Arnold, JC Chewning… - … Symposium on Molecular …, 2014 - ui.adsabs.harvard.edu
The pure rotational spectra of 2-chloro-3-fluoropyridine and 2-chloro-6-fluoropyridine were measured on a chirped-pulsed Fourier transform microwave (CP-FTMW) spectrometer in the …
Number of citations: 4 ui.adsabs.harvard.edu
MM Boudakian - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
… Moderation of fluorination conditions also permitted isolation of the precursor, 2-chloro-6-fluoropyridine (II), a new compound. The above solvent-free process to III is superior to the …
Number of citations: 13 onlinelibrary.wiley.com
WA Thomas, GE Griffin - Organic Magnetic Resonance, 1970 - Wiley Online Library
The 1 H and 19 F spectra of a variety of mono‐ and di‐ fluorinated pyridines are examined, and compared with the corresponding spectra of the pyridinium ions. The magnitudes and …
RD Chambers, CJ Skinner, MJ Atherton… - Journal of the Chemical …, 1999 - pubs.rsc.org
… mixture gave two products, 2-chloro-6-fluoropyridine 2c and 2-… was reported to give 2-chloro-6-fluoropyridine as the major … , gave only two products, 2-chloro-6-fluoropyridine 2c and 2-…
Number of citations: 48 pubs.rsc.org
C Wang, CD Yue, J Yuan, JL Zheng, Y Zhang… - Chemical …, 2020 - pubs.rsc.org
… Additionally, the reactions with 2-chloro-6-fluoropyridine and 8-bromoquinoline afforded the … c 2-Chloro-6-fluoropyridine is used as a substrate. d 8-Bromoquinoline is used as a …
Number of citations: 10 pubs.rsc.org
M Van Der Puy - Tetrahedron letters, 1987 - Elsevier
… was 2-chloro-6-fluoropyridine. … in 2-chloro-6-fluoropyridine …
Number of citations: 43 www.sciencedirect.com
T Umemoto, G Tomizawa - The Journal of Organic Chemistry, 1989 - ACS Publications
… He detected 2,6-dichloropyridine (12) and 2,6-difluoropyridine (14) as byproducts in addition to 2-chloro-6fluoropyridine (11) as the major product in the reaction of 2-chloropyridine (7) …
Number of citations: 83 pubs.acs.org
NM Barl, E Sansiaume-Dagousset, G Monzon… - Organic …, 2014 - ACS Publications
… 2-chloro-6-fluoropyridine using TMPMgCl·LiCl (1.1 equiv, −40 C, 4 h) followed by iodolysis: … -6-fluoropyridine proceeds analogously to the known lithiation of 2-chloro-6-fluoropyridine: …
Number of citations: 32 pubs.acs.org

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